molecular formula C22H22N4O2 B14953754 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

Cat. No.: B14953754
M. Wt: 374.4 g/mol
InChI Key: PBFVFLFSCQZFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole moiety, a quinoxaline ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is unique due to its combination of an indole moiety and a quinoxaline ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-13-14(2)26-21-10-15(4-6-20(21)25-13)22(27)23-9-8-16-12-24-19-7-5-17(28-3)11-18(16)19/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27)

InChI Key

PBFVFLFSCQZFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.